

Unveiling the Synthesis of C.I. 60755: A Technical Guide

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Compound of Interest		
Compound Name:	Disperse Red 4	
Cat. No.:	B1583526	Get Quote

Introduction: C.I. 60755, chemically known as 1-hydroxy-4-(p-toluidino)anthraquinone and widely recognized as Solvent Violet 13 or Disperse Blue 72, is a synthetic dye with significant applications in the coloring of various plastics and resins. Its vibrant reddish-blue hue and good stability make it a valuable colorant in industries ranging from cosmetics to electronics. This technical guide provides an in-depth exploration of the primary synthesis pathways of C.I. 60755, detailing the reaction mechanisms, experimental protocols, and key quantitative data for researchers, scientists, and professionals in drug development and materials science.

Synthesis Pathways and Mechanisms

The industrial synthesis of C.I. 60755 predominantly revolves around the condensation reaction between a 1,4-disubstituted anthraquinone derivative and p-toluidine. Several variations of this core reaction have been developed to improve yield, purity, and environmental footprint.

Primary Synthesis Route: Condensation of 1,4-Dihydroxyanthraquinone with p-Toluidine

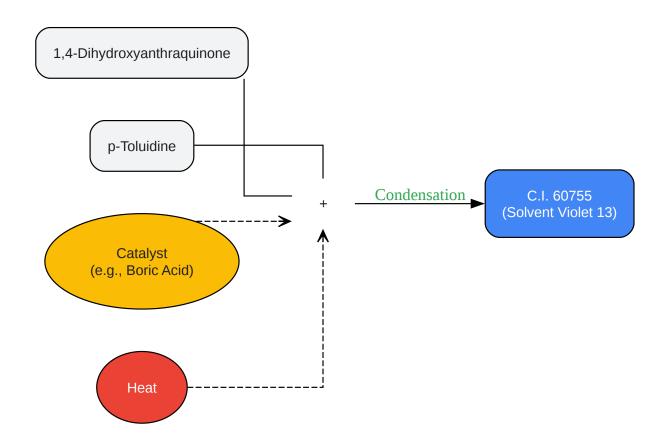
The most common and established method for synthesizing Solvent Violet 13 is the direct condensation of 1,4-dihydroxyanthraquinone (also known as quinizarin) with p-toluidine.[1][2] The reaction can also utilize the leuco form of 1,4-dihydroxyanthraquinone.[1][2]

Reaction Mechanism: The underlying mechanism is a nucleophilic aromatic substitution. The amino group of p-toluidine acts as a nucleophile, attacking one of the carbon atoms bearing a hydroxyl group in the anthraquinone ring. The reaction is often facilitated by a catalyst, such as



boric acid, which can activate the anthraquinone substrate. An oxidation step may be required to convert the intermediate back to the anthraquinone chromophore.

A general representation of this synthesis pathway is illustrated below:



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Caption: Primary synthesis route of C.I. 60755.

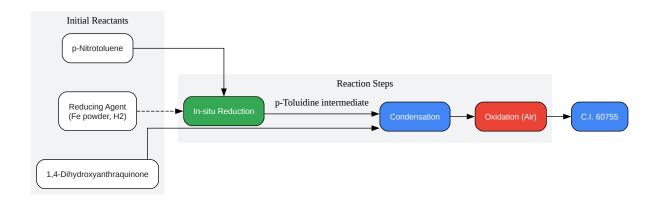
Alternative Synthesis: One-Pot Reaction from 1,4-Dihydroxyanthraquinone and p-Nitrotoluene

An alternative, more environmentally friendly "one-pot" synthesis method has been developed to avoid the direct handling of the highly toxic p-toluidine.[3][4] This process starts with p-nitrotoluene, which is reduced in situ to p-toluidine before condensation with 1,4-dihydroxyanthraquinone.



Reaction Mechanism: This method involves a two-step reaction sequence within a single vessel. First, the nitro group of p-nitrotoluene is reduced to an amino group using a reducing agent, typically iron powder and hydrogen gas.[3][5] The newly formed p-toluidine then undergoes a condensation reaction with 1,4-dihydroxyanthraquinone, as described in the primary route. An oxidation step with air is performed at the end of the reaction.[3][5]

The workflow for this one-pot synthesis is depicted below:



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Caption: One-pot synthesis workflow for C.I. 60755.

Experimental Protocols and Data

The following tables summarize quantitative data and experimental conditions from various reported synthesis methods.

Table 1: Reactants and Stoichiometry for One-Pot Synthesis



Reactant	Role	Mass Ratio (relative to 1,4- dihydroxyanthraqui none)	Reference
1,4- Dihydroxyanthraquino ne	Substrate	1	[5]
Methanol	Solvent	1.1 - 3.0	[5]
p-Nitrotoluene	Amine Precursor	0.5 - 0.7	[5]
Iron Powder	Reducing Agent	0.04 - 0.12	[5]
Boric Acid	Catalyst	0.1 - 0.3	[5]
Hydrochloric Acid	Post-treatment	0.2 - 0.8	[5]

Table 2: Reaction Conditions for One-Pot Synthesis

Parameter	Value	Duration	Reference
Hydrogenation Reduction Temperature	50 - 60 °C	Not specified	[5]
Insulation Reaction Temperature	60 - 70 °C	> 2 hours	[5]
Condensation Reaction Temperature	90 - 100 °C	> 5 hours	[5]
Beating Temperature (with HCl)	60 - 70 °C	Not specified	[5]

Table 3: Synthesis in Ionic Liquid



Reactant	Quantity	Role	Reference
N-butylimidazole	890 kg	Ionic Liquid Precursor	[2]
Zinc Chloride	44.5 kg	Auxiliary	[2]
Ethyl Chloride Gas	485 kg	Ionic Liquid Precursor	[2]
1,4- Dihydroxyanthraquino ne	820 kg	Substrate	[1]
1,4- Dihydroxyanthraquino ne Leuco	142 kg	Substrate	[1]
p-Methylaniline (p- Toluidine)	430 kg	Nucleophile	[1]

Table 4: Reaction Conditions and Yield for Ionic Liquid

Synthesis

Parameter	Value	Reference
Ionic Liquid Preparation Temperature	Not specified (slow introduction of gas)	[2]
Ionic Liquid Heating Temperature	75 - 85 °C	[2]
Condensation Reaction Temperature	95 - 105 °C	[2]
Cooling Temperature for Filtration	40 - 50 °C	[2]
Final Product Yield	1189 kg (90.2%)	[1]
HPLC Purity	95.63%	[1]

Detailed Methodologies



One-Pot Synthesis from p-Nitrotoluene:

- Charge a pressure vessel with methanol, 1,4-dihydroxyanthraquinone, p-nitrotoluene, iron powder, and boric acid.[5]
- Seal the container and replace the atmosphere with nitrogen.[5]
- Stir and heat the mixture to 50-60 °C.[5]
- Introduce hydrogen gas to initiate the hydrogenation reduction of p-nitrotoluene.[5]
- After the hydrogen uptake ceases, maintain the temperature at 60-70 °C for at least 2 hours.
 [5]
- Increase the temperature to 90-100 °C and hold for over 5 hours to facilitate the condensation reaction.[5]
- After the condensation is complete, cool the mixture and release the pressure.[5]
- Introduce air to perform an oxidation step.[5]
- Add hydrochloric acid and stir at 60-70 °C for beating.
- Filter the resulting solid, wash with water, and dry to obtain Solvent Violet 13.[5]

Synthesis in Ionic Liquid:

- Prepare the ionic liquid by reacting N-butylimidazole and an auxiliary (e.g., zinc chloride) with chloroethane gas in a high-pressure container.[2]
- Heat the prepared ionic liquid to 75-85 °C.[2]
- Add 1,4-dihydroxyanthraquinone, its leuco form, and p-toluidine to the heated ionic liquid.[2]
- Increase the temperature to 95-105 °C to carry out the condensation reaction.
- After the reaction, cool the mixture to 40-50 °C.[2]
- Perform suction filtration to separate the product.[2]



 The resulting filter cake is subjected to post-treatment, including washing, to obtain the final Solvent Violet 13 product.[2]

Conclusion

The synthesis of C.I. 60755 (Solvent Violet 13) is a well-established process in industrial chemistry, with ongoing developments aimed at improving safety and environmental sustainability. The primary synthesis routes involve the condensation of a 1,4-dihydroxyanthraquinone species with p-toluidine. The one-pot synthesis from p-nitrotoluene represents a significant advancement by avoiding the direct use of highly toxic p-toluidine. The use of ionic liquids as a reaction medium also presents a modern approach to this synthesis. The provided data and protocols offer a comprehensive overview for researchers and professionals engaged in the study and application of this important dye.

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